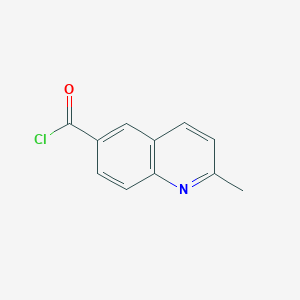![molecular formula C14H25NO4 B1407863 tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1795516-42-5](/img/structure/B1407863.png)
tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate”, has been reported . The compound is triclinic with a = 8.682 (8) Å, b = 9.700 (8) Å, c = 11.273 (10) Å, α = 90.681 (14)°, β = 112.624 (13)°, γ = 112.632 (13)°, V = 794.5 (12) Å 3, Z = 2, R gt (F) = 0.0405, wR ref (F 2) = 0.1171, T = 296 (2) K .Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation and Diels-Alder Reaction : A study by Padwa et al. (2003) describes the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, highlighting its utility in organic syntheses, particularly in Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).
- Crystallographic Analysis : Das et al. (2016) conducted a structural analysis of tert-butyl carbamate derivatives, exploring their crystallographic properties and intermolecular interactions (Das et al., 2016).
- Chemical Synthesis : Ortiz, Guijarro, and Yus (1999) discussed the synthesis of α-Aminated methyllithium through the catalyzed lithiation of N-(chloromethyl) carbamate, illustrating the versatility of carbamate derivatives in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Pharmaceutical and Biomedical Applications
- Photoredox-Catalyzed Cascade Reactions : Wang et al. (2022) reported a photoredox-catalyzed amination using tert-butyl carbamate, demonstrating its application in the creation of amino chromones, which have potential pharmaceutical significance (Wang et al., 2022).
- Asymmetric Mannich Reaction : Yang, Pan, and List (2009) utilized tert-butyl carbamate in an asymmetric Mannich reaction, a method significant in the synthesis of chiral amino carbonyl compounds, which are essential in drug development (Yang, Pan, & List, 2009).
- Protease Inhibitors Synthesis : Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, showing its use in creating building blocks for novel protease inhibitors, highlighting its importance in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).
Advanced Material Science
- Surface Morphological Studies : Faydy et al. (2019) investigated the use of tert-butyl carbamate derivatives for corrosion protection of carbon steel, integrating organic chemistry into material science applications (Faydy et al., 2019).
Biochemistry and Environmental Chemistry
- Insecticide Synthesis : Brackmann et al. (2005) synthesized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and explored its use in creating analogues of insecticides, demonstrating the compound's potential in agricultural chemistry (Brackmann et al., 2005).
- Biodegradation Studies : Douch and Smith (1971) studied the metabolism of tert-butylphenyl carbamates in insects and mammals, providing insights into environmental and biochemical aspects of these compounds (Douch & Smith, 1971).
properties
IUPAC Name |
tert-butyl N-[2-formyl-3-(oxan-4-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-12(10-16)8-11-4-6-18-7-5-11/h10-12H,4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXMAMRCPVMKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
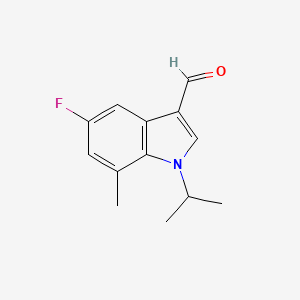
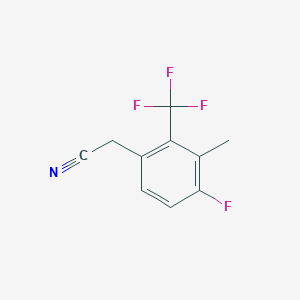
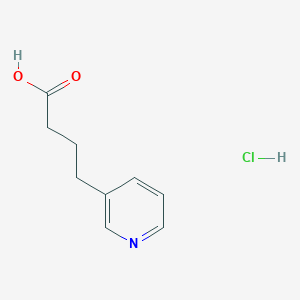

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)
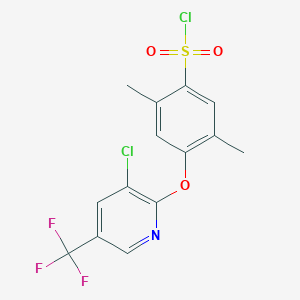

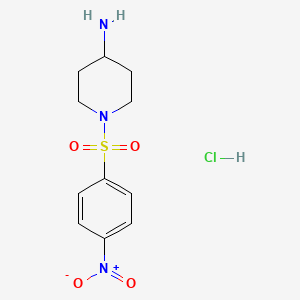
![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)
